molecular formula C11H8F6OS B14065584 1-(2-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

1-(2-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14065584
M. Wt: 302.24 g/mol
InChI Key: SCNBTQFWBJTYPC-UHFFFAOYSA-N
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Description

1-(2-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is a chemical compound characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethyl phenyl sulfone as a precursor, which undergoes a series of reactions including nucleophilic substitution and oxidation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its trifluoromethyl and trifluoromethylthio groups. These groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

  • 1-(2-(Trifluoromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one
  • 1,1,1-Trifluoro-3-phenyl-2-propanone

Comparison: Compared to similar compounds, 1-(2-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is unique due to the specific positioning of the trifluoromethyl and trifluoromethylthio groups on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it particularly valuable in certain applications .

Properties

Molecular Formula

C11H8F6OS

Molecular Weight

302.24 g/mol

IUPAC Name

1-[2-(trifluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8F6OS/c1-6(18)4-7-2-3-8(19-11(15,16)17)5-9(7)10(12,13)14/h2-3,5H,4H2,1H3

InChI Key

SCNBTQFWBJTYPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)SC(F)(F)F)C(F)(F)F

Origin of Product

United States

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